2,5-Diethynylaniline
Overview
Description
2,5-Diethynylaniline is an organic compound with the molecular formula C10H7N. It is a derivative of aniline, where two ethynyl groups are attached to the benzene ring at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diethynylaniline can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 2,5-dibromoaniline is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere of argon .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethynylaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,5-Diethynylaniline has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for electronic and photonic devices.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-diethynylaniline depends on the specific application. In materials science, its conjugated structure allows for efficient electron transport, making it useful in organic semiconductors. In chemical reactions, the ethynyl groups provide sites for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar reactivity but different applications.
N,N-Diethylaniline: Another derivative of aniline with different alkyl groups attached to the nitrogen atom.
Uniqueness
2,5-Diethynylaniline is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to other aniline derivatives. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials .
Properties
IUPAC Name |
2,5-diethynylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXIWNNKFUMLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626101 | |
Record name | 2,5-Diethynylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137000-70-5 | |
Record name | 2,5-Diethynylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137000-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diethynylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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